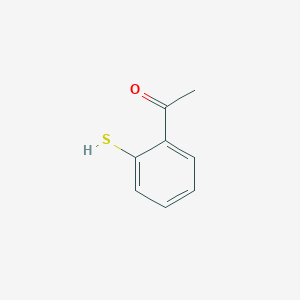

2'-Mercaptoacetophenone

Description

Significance as a Versatile Bifunctional Building Block

The primary importance of 2'-Mercaptoacetophenone lies in its identity as a versatile bifunctional building block. enamine.de The presence of two distinct reactive sites—a nucleophilic thiol (-SH) group and an electrophilic ketone (C=O) group—within the same molecule allows for a diverse range of chemical transformations. This dual reactivity enables it to participate in a variety of reactions, including oxidation, reduction, and nucleophilic substitution, making it a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules.

The thiol group, with its enhanced nucleophilicity, can readily engage in reactions such as thiol-ene reactions and can act as a key component in organocatalytic cycles. Simultaneously, the ketone group provides a site for electrophilic reactions, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds. This ability to act as both a nucleophile and an electrophile under different conditions is a key attribute that underpins its extensive use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. hcmut.edu.vnnih.gov

Evolution of its Synthetic Utility in Organic Chemistry Research

The synthetic utility of this compound has evolved significantly over time. Initially recognized for its role in the synthesis of thiochromanones and related sulfur-containing heterocycles, its applications have expanded dramatically as our understanding of its reactivity has deepened. koreascience.krkisti.re.kr Early methods often focused on its condensation reactions with various electrophiles to construct fused ring systems. arabjchem.org For instance, its reaction with acylating agents has been a foundational method for producing 4-hydroxythiocoumarins. arabjchem.org

More recently, research has shifted towards harnessing its bifunctionality in more sophisticated and elegant ways. The development of organocatalytic asymmetric reactions represents a major advancement in the use of this compound. For example, it has been successfully employed in domino reactions, where a sequence of reactions occurs in a single pot, to create complex chiral molecules with high stereoselectivity. acs.orgbeilstein-journals.org An organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, proceeding through a thia-Michael/aldol/annulation sequence, highlights its utility in constructing intricate molecular architectures with excellent control over the spatial arrangement of atoms. acs.org This evolution from a simple building block to a key component in stereocontrolled synthesis underscores its growing importance in modern organic chemistry. acs.org

Emerging Research Directions in this compound Chemistry

The future of this compound chemistry is bright, with several emerging research directions promising to further expand its synthetic repertoire. One of the most exciting areas is its application in multicomponent reactions (MDRs). nih.gov MDRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to generating molecular diversity. nih.gov The bifunctional nature of this compound makes it an ideal substrate for the design of novel MDRs for the rapid assembly of complex heterocyclic libraries.

Another burgeoning area of research involves the use of sustainable and environmentally friendly catalytic systems for reactions involving this compound. The development of reactions that utilize reusable heterogeneous catalysts, such as graphitic carbon nitride, is a significant step towards greener chemical processes. acs.org For example, the synthesis of chromeno[2,3-b]pyridine derivatives has been achieved using g-C3N4 as a recyclable catalyst in a one-pot operation, demonstrating the potential for more sustainable synthetic routes. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTXTARTNBKCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26824-02-2 | |

| Record name | 1-(2-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mercaptoacetophenone

Preparation from Thiosalicylic Acid

The utilization of thiosalicylic acid as a precursor for 2'-Mercaptoacetophenone is a targeted synthetic strategy. The core of this approach lies in the reactivity of the carboxylic acid and thiol moieties present in the starting material.

Lithiation and Subsequent Quenching Approaches

The reaction of a carboxylic acid with an organolithium reagent is a known method for the synthesis of ketones. In the context of thiosalicylic acid, this process would theoretically involve a twofold reaction with an organolithium reagent, such as methyllithium. The first equivalent of the organolithium reagent would act as a base, deprotonating the acidic thiol and carboxylic acid protons. A second equivalent would then add to the carboxylate, forming a stable dilithium adduct. Subsequent acidic workup would then yield the desired this compound.

Detailed experimental data for this specific transformation is not extensively documented in readily available scientific literature, preventing the inclusion of a specific data table for this reaction. The general mechanism for the reaction of carboxylic acids with organolithium reagents suggests the following theoretical steps:

Deprotonation: Thiosalicylic acid reacts with two equivalents of a strong base, like n-butyllithium, to form a dianion.

Acylation: The dianion is then reacted with an acetylating agent.

Quenching: The reaction is quenched with an acid to protonate the intermediate and yield the final product.

Methodological Advancements and Efficiency Considerations

While the direct lithiation of thiosalicylic acid for the synthesis of this compound is a theoretically plausible route, specific research detailing advancements and efficiency considerations for this exact process is sparse. General advancements in organometallic chemistry, such as the use of specific activating agents, optimized reaction conditions (temperature, solvent), and novel quenching procedures, could potentially be applied to improve the yield and purity of such a reaction. However, without specific studies on this synthesis, a detailed discussion on methodological advancements remains speculative.

Development of Novel Synthetic Routes to this compound

As of now, emerging research on novel synthetic routes to this compound directly from thiosalicylic acid via lithiation is not prominently featured in the scientific literature. Future research may explore alternative organometallic reagents, catalytic methods, or flow chemistry approaches to enhance the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2 Mercaptoacetophenone

Reactions Involving the Thiol Functionality

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a versatile handle for chemical modifications.

Thiolate Anion Generation and Nucleophilic Reactions

Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.comlibretexts.org The thiol proton of 2'-Mercaptoacetophenone can be readily abstracted by a base to form a thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol. masterorganicchemistry.comyoutube.com

The enhanced nucleophilicity of the thiolate anion facilitates a variety of substitution and addition reactions. A primary example is the SN2 reaction with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comlibretexts.org This reaction proceeds by the backside attack of the thiolate on the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. Due to the weaker basicity of thiolates compared to alkoxides, they are excellent nucleophiles for SN2 reactions with minimal competition from elimination (E2) reactions, especially with primary and secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com

The thiolate can also participate in Michael additions, attacking the β-carbon of α,β-unsaturated carbonyl compounds. nih.gov Furthermore, it can act as a nucleophile in ring-opening reactions of epoxides.

| Reaction Type | Reagent | Product Type | Description |

| Thioether Formation (S | Alkyl Halide (R-X) | Thioether | The thiolate anion displaces the halide from the alkyl group to form a sulfide. |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,4-Adduct | Nucleophilic addition of the thiolate to the β-carbon of an activated alkene. |

| Epoxide Ring-Opening | Epoxide | β-Hydroxy Thioether | The thiolate attacks one of the epoxide carbons, leading to the opening of the three-membered ring. |

Oxidative Transformations of the Thiol Group

The thiol group is sensitive to oxidizing agents. Mild oxidation, for instance with iodine (I₂) or atmospheric oxygen, leads to the formation of a disulfide, linking two molecules of this compound through a sulfur-sulfur bond. chemistrysteps.comlibretexts.org This oxidative coupling is a common and important reaction in thiol chemistry. libretexts.org

The formation of disulfide bridges is a redox process where the thiol is oxidized. libretexts.orglibretexts.org This transformation is thermodynamically favored over the formation of peroxides from alcohols due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfenic, sulfinic, or sulfonic acids. nih.gov

| Oxidizing Agent | Product | Oxidation State of Sulfur |

| Mild (e.g., I₂, air) | Disulfide | -1 |

| Stronger Agents | Sulfenic Acid | 0 |

| Stronger Agents | Sulfinic Acid | +2 |

| Strongest Agents (e.g., KMnO₄, H₂O₂) | Sulfonic Acid | +4 |

Reactions Involving the Carbonyl Functionality

The carbonyl group of the acetophenone (B1666503) moiety is electrophilic and provides a site for a variety of condensation and addition reactions.

Condensation Reactions with Carbonyl Compounds

The presence of α-hydrogens on the methyl group adjacent to the carbonyl makes this compound amenable to base-catalyzed condensation reactions. In the presence of a base, such as sodium ethoxide, an α-proton can be removed to form a nucleophilic enolate. vanderbilt.edudoubtnut.com

This enolate can then attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, in what is known as an aldol condensation. vanderbilt.edu For instance, in a Claisen-Schmidt condensation, the enolate of this compound can react with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net These chalcone-like structures can be important intermediates for synthesizing more complex molecules. nih.govorientjchem.org

Formation and Reactivity of Oxime Derivatives

The carbonyl group of this compound readily reacts with hydroxylamine (NH₂OH) to form an oxime. arpgweb.comresearchgate.net This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. arpgweb.com Depending on the substituents, oximes can exist as E and Z stereoisomers. arpgweb.comresearchgate.net

The resulting oxime derivatives are stable compounds but also serve as versatile synthetic intermediates. The hydroxyl group of the oxime can be further functionalized, for example, through esterification. arpgweb.comresearchgate.net

Integrated Reactivity: Tandem and Cascade Transformations

The dual functionality of this compound allows for tandem or cascade reactions where both the thiol and carbonyl groups participate sequentially in a one-pot synthesis to build complex heterocyclic structures. These reactions are highly efficient as they form multiple bonds and increase molecular complexity in a single operation. rsc.org

A prominent example of this integrated reactivity is the synthesis of 1,5-benzothiazepines. While often synthesized from 2-aminothiophenol and chalcones, a related pathway can be envisaged for this compound. nih.govresearchgate.netnih.gov An intramolecular reaction could be triggered where the thiol group adds to the carbonyl group, or to a derivative thereof, leading to cyclization. For example, derivatives of this compound can undergo intramolecular cyclization to form various sulfur-containing heterocycles. rsc.orgmdpi.com The reaction of 2-aminothiophenol with acetophenones to yield benzothiazoles also highlights the potential for the thiol group and a carbonyl-derived functional group (an imine) to react and form a stable heterocyclic ring. jst.vn

These transformations showcase the synthetic power of using a bifunctional starting material like this compound, where the interplay between the two reactive centers can be harnessed to construct elaborate molecular architectures efficiently.

Domino Thia-Michael–Aldol Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which a series of intramolecular transformations occur under the same reaction conditions without the need for isolating intermediates. For this compound, the combination of its thiol and ketone functionalities allows for elegant domino sequences, particularly the Thia-Michael–Aldol reaction pathway, which is a powerful method for constructing thiochromanone frameworks.

A notable application of this pathway is in the synthesis of thioflavanones (2-arylthiochroman-4-ones). One strategy involves the direct condensation of this compound with various benzaldehydes. This reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which facilitates the formation of an intermediate chalcone. Immediately following the formation of the α,β-unsaturated ketone system of the chalcone, the deprotonated thiol (thiolate) acts as an internal nucleophile. It attacks the β-carbon of the double bond in a conjugate Thia-Michael addition. This step creates a new carbon-sulfur bond and generates an enolate, which then undergoes an intramolecular aldol cyclization by attacking the carbonyl group of the original acetophenone moiety. The resulting intermediate then dehydrates to yield the stable thioflavanone ring system. This sequence efficiently builds the heterocyclic core in a single operational step from simple precursors. thieme-connect.de

The general sequence for this domino reaction is outlined below:

Base-mediated condensation: this compound reacts with a benzaldehyde to form an intermediate 2'-mercaptochalcone.

Intramolecular Thia-Michael Addition: The nucleophilic thiolate attacks the β-position of the chalcone's α,β-unsaturated system.

Intramolecular Aldol Cyclization: The resulting enolate attacks the ketone, leading to ring closure and the formation of the thiochroman-4-one structure.

Table 1: Synthesis of Thioflavanones via Domino Thia-Michael–Aldol Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | Benzaldehyde | LDA | Thioflavanone |

Organocatalytic Cascade Sequences

The principles of organocatalysis have been effectively applied to the reactions of thiol-bearing aromatic aldehydes and ketones to achieve high levels of stereocontrol in the synthesis of chiral heterocyclic compounds. While specific studies focusing exclusively on this compound in organocatalytic cascades are emerging, the reactivity of the closely related 2-mercaptobenzaldehyde provides a strong precedent for the potential of this compound in similar transformations.

An efficient protocol for constructing bioactive thiochromanes has been developed using a catalytic asymmetric cascade sulfa-Michael–aldol reaction of 2-mercaptobenzaldehyde with α,β-unsaturated N-acyl imides. In this reaction, a chiral organocatalyst, often a bifunctional amine-thiourea derivative, simultaneously activates both the nucleophile (thiol) and the electrophile (the α,β-unsaturated system). The reaction proceeds through the following key steps:

The thiol group of the mercapto-carbonyl compound adds to the α,β-unsaturated electrophile in a highly enantioselective Michael addition.

The resulting intermediate then undergoes an intramolecular aldol reaction, where the enolate formed attacks the carbonyl group (in this case, an aldehyde).

This sequence, catalyzed by small organic molecules, allows for the creation of stereogenic centers with high precision. Given the structural similarity, this compound is an excellent candidate for such organocatalytic cascade reactions. The ketone group in this compound would participate in the final aldol cyclization step, leading to chiral thiochromanones. The use of chiral organocatalysts would be expected to afford these products with high enantioselectivity. sigmaaldrich.com

Table 2: Representative Organocatalytic Cascade Reaction

| Nucleophile | Electrophile | Organocatalyst Type | Product Class |

|---|---|---|---|

| 2-Mercaptobenzaldehyde | α,β-Unsaturated N-acyl imides | Chiral bifunctional thiourea | Chiral Thiochromanes |

Acylation and Internal Ring Cyclization Strategies

Another important transformation pathway for this compound involves the initial acylation of the highly nucleophilic thiol group, followed by an acid-catalyzed intramolecular cyclization. This strategy provides a route to various sulfur-containing heterocycles, where the nature of the acylating agent can be varied to introduce different structural motifs.

A plausible and synthetically valuable sequence begins with the acylation of this compound with an acid chloride or anhydride. This reaction typically occurs under basic conditions to deprotonate the thiol, forming a thioester intermediate. This intermediate, an S-acylated 2'-acetylphenyl thioester, possesses two carbonyl groups.

Following the acylation, the intermediate can be induced to cyclize through an intramolecular Friedel-Crafts-type acylation. In the presence of a strong Brønsted or Lewis acid, the aromatic ring can act as a nucleophile, attacking one of the carbonyl carbons. thieme-connect.demdpi.comnih.gov Depending on which carbonyl group is attacked, different heterocyclic ring systems can be formed. For instance, an attack on the newly introduced acyl carbon would lead to the formation of a benzothiepinone derivative. This type of cyclization is a powerful tool for constructing fused ring systems that are common in pharmacologically active molecules. The specific conditions, such as the choice of acid catalyst and solvent, would be critical in controlling the regioselectivity of the ring closure.

The general steps for this strategy are:

S-Acylation: Reaction of this compound with an acylating agent (e.g., R-COCl) in the presence of a base to form the corresponding thioester.

Intramolecular Cyclization: Treatment of the thioester with a strong acid (e.g., polyphosphoric acid, AlCl₃) to promote electrophilic aromatic substitution, leading to the formation of a new heterocyclic ring.

Table 3: General Strategy for Acylation-Cyclization

| Starting Material | Reaction 1 (Conditions) | Intermediate | Reaction 2 (Conditions) | Product Class |

|---|

Synthetic Applications of 2 Mercaptoacetophenone in Heterocyclic Chemistry

Synthesis of Thioflavones (2-Phenyl-4H-1-benzothiopyran-4-ones)

Thioflavones, characterized by a 2-phenyl-4H-1-benzothiopyran-4-one core, are synthesized from 2'-mercaptoacetophenone through several strategic routes. These methods often involve the initial formation of an intermediate which then undergoes a cyclization reaction to form the characteristic thiopyranone ring.

A key method for synthesizing thioflavones involves the preparation and subsequent cyclodehydration of 1-(2-mercaptophenyl)-3-phenylpropan-1,3-dione intermediates. This approach is analogous to the well-known Baker-Venkataraman rearrangement pathway used for flavone (B191248) synthesis. The process begins with the acylation of this compound to form a thioester, which is then rearranged to the β-diketone intermediate.

The synthesis of the 1-(2-mercaptophenyl)-3-phenylpropan-1,3-dione precursor from this compound has been reported as a viable route. koreascience.kr This diketone is then subjected to cyclodehydration conditions, typically involving an acid catalyst, to yield the final thioflavone product. The intramolecular condensation between the thiol group and one of the ketone functionalities, followed by the elimination of a water molecule, results in the formation of the benzothiopyranone ring.

Table 1: Synthesis of Thioflavones via 1,3-Dione Intermediates Data synthesized from analogous flavone syntheses and related thioflavone preparatory descriptions.

| Starting Material | Intermediate | Reaction Condition for Cyclization | Product |

|---|

The synthesis of thioflavones through a pathway described as the intramolecular rearrangement of S-2-acetophenyl benzothioates is not extensively documented in readily available chemical literature under this specific nomenclature. This pathway would likely involve a rearrangement analogous to the thio-Fries or Baker-Venkataraman rearrangements, where an S-acylated this compound derivative undergoes an intramolecular acyl transfer to form a 1,3-diketone intermediate, which subsequently cyclizes. However, specific examples detailing this exact transformation for thioflavone synthesis are not prominently reported.

The versatility of this compound and its derivatives extends to the synthesis of a wide array of heterocyclic analogues of thioflavones. By replacing the phenyl group at the 2-position with other aromatic or heteroaromatic rings, a diverse library of compounds can be generated. koreascience.krkoreascience.kr

For instance, pyridyl analogues of thioflavones, such as 2-(3-pyridyl)-4H-1-benzothiopyran-4-one, have been synthesized. koreascience.kr These syntheses often proceed through multi-step sequences starting from precursors like 2-mercaptobenzoic acid, which is related to this compound. The general strategy involves creating a 1,3-diketone or a chalcone-like precursor bearing the desired heterocyclic moiety, followed by a cyclization reaction to form the final product. koreascience.kr This approach allows for the introduction of nitrogen-containing rings and other heterocycles, significantly broadening the structural diversity and potential biological applications of the resulting thioflavone analogues. koreascience.krkoreascience.kr

Table 2: Examples of Heterocyclic Thioflavone Analogues Synthesized

| Analogue Type | Example Compound | Synthetic Note |

|---|---|---|

| Pyridyl Analogue | 2-(3-Pyridyl)-4H-1-benzothiopyran-4-one | Synthesized via 6-endo cyclization of a prop-2-yn-1-one precursor. koreascience.kr |

Synthesis of Thioflavanones

Thioflavanones, the saturated counterparts to thioflavones, are another important class of sulfur-containing heterocycles derived from this compound. Their synthesis typically hinges on the cyclization of chalcone (B49325) intermediates.

The most common route to thioflavanones begins with the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a 2'-mercaptochalcone. researchgate.netugm.ac.id This intermediate contains the complete carbon skeleton required for the thioflavanone core. The subsequent step is an intramolecular Michael addition, where the nucleophilic thiol group attacks the β-carbon of the α,β-unsaturated ketone system. This cyclization event forms the six-membered thiopyranone ring of the thioflavanone.

To prevent premature or uncontrolled reactions, the thiol group of the this compound or the resulting chalcone is often protected with a group like a p-methoxybenzyl group. researchgate.net The synthesis then involves the condensation to form the S-protected chalcone, followed by a one-pot deprotection and cyclization step, often under alkaline or acidic conditions, to yield the thioflavanone. researchgate.net

Table 3: Synthesis of Thioflavanones from Chalcone Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | 1-(2-mercaptophenyl)-3-phenylprop-2-en-1-one (2'-Mercaptochalcone) | Base-catalyzed intramolecular Michael addition | 2-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one (Thioflavanone) |

The stability of the 2'-mercaptochalcone intermediate is a critical factor in the successful synthesis of thioflavanones. The free thiol group in the chalcone is highly reactive and can lead to side reactions, such as dimerization or polymerization, which can significantly lower the yield of the desired cyclized product.

To address this, S-protected chalcones are frequently employed as more stable intermediates. researchgate.net The protecting group masks the reactive thiol during the formation and purification of the chalcone. The subsequent deprotection step, often conducted in the same pot as the cyclization, liberates the free thiol, which can then immediately undergo the intramolecular Michael addition. This one-pot deprotection-cyclization strategy is efficient as it minimizes the lifetime of the potentially unstable 2'-mercaptochalcone, thereby favoring the desired direct cyclization to the thioflavanone. The choice of protecting group and the deprotection/cyclization conditions (acidic vs. alkaline) can be tailored to the specific substrates being used to optimize the reaction yield and purity. researchgate.net

Synthesis of Other Sulfur-Containing Heterocycles

The reactivity of this compound extends beyond the synthesis of previously discussed sulfur heterocycles, serving as a versatile precursor for a variety of other important ring systems. Its unique combination of a nucleophilic thiol group and an electrophilic carbonyl group, situated in a 1,4-relationship, allows for a range of cyclization strategies to be employed. This section will explore the utility of this compound in the formation of thiazole (B1198619) rings, the generation of thiochromans through multicomponent reactions, and its derivatization to 4-hydroxythiocoumarin scaffolds.

Formation of Thiazole Rings via Cyclocondensation

The direct cyclocondensation of this compound to form a thiazole ring is not a widely documented pathway. The classical Hantzsch thiazole synthesis, a common method for thiazole ring formation, typically proceeds via the reaction of an α-haloketone with a thioamide. In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, followed by cyclization and dehydration.

While this compound itself does not fit the typical substrate profile for a direct Hantzsch-type synthesis of a thiazole, its derivatives can be envisioned as potential precursors. For instance, α-halogenation of the acetyl group of this compound would yield an α-halo-2'-mercaptoacetophenone, a substrate that could potentially undergo reaction with a thioamide. However, the presence of the free thiol group could lead to competing side reactions, such as intermolecular disulfide formation or reaction with the α-halo position.

A plausible, though not explicitly found in the context of this compound, synthetic approach could involve a modified Gewald reaction. The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes, but modifications can lead to thiazole formation. This reaction typically involves an α-methylene ketone or nitrile, elemental sulfur, and an amine. While speculative, a reaction involving this compound, a source of nitrogen (like ammonia (B1221849) or an amine), and an oxidizing agent could potentially lead to a thiazole-fused system, though this would not be a simple cyclocondensation.

Given the lack of direct examples in the scientific literature for the cyclocondensation of this compound to a simple thiazole, it is an area that may warrant further investigation to explore novel synthetic routes to thiazole-containing compounds.

Generation of Thiochromans via Multicomponent Reactions

Thiochromans are a class of sulfur-containing heterocycles with a saturated six-membered ring fused to a benzene (B151609) ring. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiochromans from simple starting materials in a one-pot process.

The application of this compound in multicomponent reactions for the synthesis of thiochromans is a promising yet specific area of research. A general strategy for the synthesis of functionalized thiochromans via an MCR could involve the reaction of this compound with an aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or a β-ketoester, in the presence of a suitable catalyst.

The proposed reaction mechanism would likely proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the thiol group of this compound to the electron-deficient double bond. The resulting intermediate would then undergo an intramolecular cyclization and dehydration, driven by the reaction of the enolate or a related nucleophilic species with the carbonyl group of the original acetophenone (B1666503) moiety, to afford the thiochroman (B1618051) ring system. The specific nature of the substituents on the final thiochroman would be determined by the choice of the aldehyde and the active methylene compound.

While specific examples of this multicomponent reaction starting directly with this compound are not abundantly reported, the principles of multicomponent reaction design strongly suggest its feasibility. This approach would provide a rapid and versatile entry to a library of substituted thiochromans, which are of interest for their potential biological activities.

Derivatization to 4-Hydroxythiocoumarin Scaffolds

A significant application of this compound is its use as a key precursor in the synthesis of 4-hydroxythiocoumarins. These compounds are the sulfur analogues of 4-hydroxycoumarins, a well-known class of compounds with important anticoagulant and other biological activities. The synthesis involves an acylation of the thiol group followed by an intramolecular cyclization.

An efficient one-pot synthesis of 4-hydroxythiocoumarin from this compound has been developed, which involves its reaction with various acylating agents in the presence of a strong base. nih.govnih.govnih.govekb.egscilit.comnih.gov The reaction is typically carried out by heating a solution of this compound and the acylating agent in an anhydrous solvent, such as toluene, with a stoichiometric amount of a base. Sodium hydride has been found to be a particularly effective base for this transformation. nih.govnih.gov

The reaction proceeds through the formation of a thiolate anion from this compound, which then attacks the acylating agent. The resulting S-acylated intermediate subsequently undergoes an intramolecular Claisen-type condensation, where the enolate of the acetophenone moiety attacks the newly introduced carbonyl group, leading to the formation of the heterocyclic ring. Subsequent workup yields the 4-hydroxythiocoumarin.

Table 1: Synthesis of 4-Hydroxythiocoumarin from this compound

| Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phosgene | Sodium Hydride | Toluene | 100 °C, 3 h | 85 | nih.gov |

| Dimethylcarbonate | Sodium Hydride | Toluene | 100 °C, 3 h | 92 | nih.gov |

| Diethylcarbonate | Sodium Hydride | Toluene | 100 °C, 3 h | 90 | nih.gov |

This synthetic route provides a straightforward and high-yielding method for accessing the 4-hydroxythiocoumarin scaffold, which is a valuable building block for the synthesis of more complex derivatives with potential pharmaceutical applications.

Coordination Chemistry of 2 Mercaptoacetophenone and Its Derivatives

Ligand Design and Chelation Modes

The presence of a reactive ketone and a thiol group in 2'-mercaptoacetophenone allows for the straightforward synthesis of multidentate ligands. These ligands are capable of forming stable chelate rings with metal ions, a fundamental aspect of their coordination chemistry.

Thiophenoxyketiminates are a prominent class of ligands derived from this compound. They are typically synthesized through the condensation reaction of the parent ketone with various primary amines, resulting in Schiff base ligands. These ligands are bidentate, coordinating to a metal center through the deprotonated sulfur atom of the thiophenol group and the nitrogen atom of the imine group. This chelation forms a stable six-membered ring, which is a common feature in the coordination chemistry of these systems. The electronic and steric properties of the thiophenoxyketiminate ligand can be readily tuned by varying the substituent on the imine nitrogen, allowing for fine control over the properties of the resulting metal complexes.

Complexation with Transition Metals

The versatile thiophenoxyketiminate ligands derived from this compound readily form complexes with a range of transition metals. The nature of the metal and the ligand substituents significantly influences the structure and reactivity of the resulting coordination compounds.

Schiff base ligands derived from this compound have been successfully used to synthesize square planar complexes of Rh(I), Ir(I), Ni(II), and Pt(II). nih.govmdpi.com For instance, the reaction of appropriate precursors of these metals with the thiophenoxyketiminate ligands leads to the formation of stable, four-coordinate complexes. The choice of metal precursor is crucial; for example, [Rh(CO)2Cl]2 and [Ir(COD)Cl]2 (where COD is cyclooctadiene) are common starting materials for Rh(I) and Ir(I) complexes, respectively. Similarly, salts like NiCl2 and K2PtCl4 are used for the synthesis of Ni(II) and Pt(II) complexes. ru.nlresearchgate.net The resulting complexes often exhibit distinct colors and spectroscopic properties characteristic of their d-electron configurations and square planar geometry.

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Resulting Complex Type | Coordination Geometry |

|---|---|---|---|

| Rhodium(I) | Thiophenoxyketiminate | [Rh(L)(CO)] | Square Planar |

| Iridium(I) | Thiophenoxyketiminate | [Ir(L)(COD)] | Square Planar |

| Nickel(II) | Thiophenoxyketiminate | [Ni(L)2] | Square Planar |

Note: 'L' represents a bidentate thiophenoxyketiminate ligand.

The bonding in these complexes is characterized by a combination of sigma donation from the nitrogen and sulfur atoms of the ligand to the metal center and, in some cases, pi-backbonding from the metal to the ligand. york.ac.ukdalalinstitute.comyoutube.com The strength and nature of the metal-sulfur and metal-nitrogen bonds are influenced by the electronic properties of the substituents on the ligand backbone. york.ac.uk Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in probing the metal-ligand interactions. For example, changes in the C=N stretching frequency in the IR spectrum upon coordination can provide insights into the strength of the M-N bond.

The distribution of electron density in these coordination compounds can be studied using computational methods, such as density functional theory (DFT). tu-braunschweig.deresearchgate.net These studies help in visualizing the molecular orbitals and understanding the covalent character of the metal-ligand bonds. tu-braunschweig.de The analysis of electron density distribution provides a deeper understanding of how the electronic structure of the ligand influences the properties and reactivity of the metal center. caltech.eduresearchgate.net

Structural Elucidation of Coordination Compounds

Spectroscopic methods also play a crucial role in the structural characterization of these compounds in solution and the solid state. bibliotekanauki.pl Techniques such as ¹H and ¹³C NMR spectroscopy, UV-Visible spectroscopy, and mass spectrometry provide complementary information that supports the structures determined by X-ray crystallography.

Table 2: Representative Crystallographic Data for a Ni(II) Thiophenoxyketiminate Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ni-S Bond Length | ~2.15 Å |

| Ni-N Bond Length | ~1.95 Å |

| S-Ni-N Bond Angle | ~95° |

| N-Ni-N Bond Angle | ~170° (trans) |

Note: The values are approximate and can vary depending on the specific ligand.

Theoretical and Computational Investigations of 2 Mercaptoacetophenone

Computational Prediction of Molecular Geometries

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a glimpse into the molecule's stable conformations.

Analysis of Distorted Geometries in Thiophenoxyketiminates

While direct computational studies on the distorted geometries of thiophenoxyketiminates derived from 2'-Mercaptoacetophenone are not extensively detailed in the available literature, the principles of substituent effects on benzene (B151609) rings can be applied for a theoretical understanding. The geometry of a substituted benzene ring can provide valuable information on the electronic and steric effects of the substituents. The introduction of both a mercapto and an acetyl group onto the benzene ring is expected to induce distortions from the perfect hexagonal symmetry of unsubstituted benzene.

Computational analyses of monosubstituted benzene derivatives have shown that electronegativity and resonance effects of a substituent cause predictable changes in the ring's internal angles and bond lengths. For instance, varying the electronegativity of a substituent leads to a concerted change of the ring angles at the ipso, ortho, and para positions. Similarly, resonance interactions introduce a complex pattern of angular distortions. In the case of this compound, the interplay of the electron-donating thioether group and the electron-withdrawing acetyl group would lead to a unique pattern of bond length and angle variations within the aryl ring. Detailed computational modeling would be required to quantify these distortions in thiophenoxyketiminates.

Electronic Structure Analysis and Resonance Contributions

The electronic structure of this compound is characterized by the interaction between the sulfur lone pairs, the aromatic π-system, and the carbonyl group. These interactions give rise to interesting resonance phenomena and non-bonded interactions that significantly influence the molecule's geometry and reactivity.

Exploration of Intramolecular S···O Interactions

A noteworthy feature of S-substituted 2-mercaptoacetophenones is the presence of a short, non-bonded intramolecular interaction between the sulfur atom and the oxygen atom of the acetyl group (S···O). Computational studies have revealed that this distance is unusually short, indicating a significant attractive interaction. This through-space interaction is a key factor in determining the conformational preferences of the molecule.

The strength of this S···O interaction is influenced by the electronic nature of the substituents on the sulfur atom. Theoretical calculations can quantify the energy of this interaction and correlate it with the observed geometric parameters. This interaction plays a crucial role in stabilizing specific conformations of the molecule.

Contribution of Heterocyclic Oxathiole-Type Resonance Structures to Bonding

The existence of these resonance structures implies a degree of covalent character in the S···O interaction, going beyond a simple electrostatic attraction. Computational methods like Natural Bond Orbital (NBO) analysis can be employed to investigate the charge transfer and orbital interactions that support the formation of these oxathiole-type structures.

Impact of Resonance on Aryl Ring Distortion

The resonance effects within this compound, including the delocalization of the sulfur lone pair into the aromatic ring and the electron-withdrawing nature of the acetyl group, are predicted to cause distortions in the geometry of the aryl ring. Resonance delocalization in substituted benzenes is known to lead to variations in the C-C bond lengths, deviating from the uniform 1.397 Å observed in unsubstituted benzene.

Specifically, the contribution of quinoidal resonance structures, where the π-electron density is redistributed, would result in a pattern of alternating longer and shorter C-C bonds within the ring. For example, resonance involving the thioether group would be expected to shorten the Cipso-Cortho bonds and lengthen the Cortho-Cmeta bonds. Conversely, the electron-withdrawing acetyl group would induce its own pattern of bond length alterations. The final observed geometry is a result of the superposition of these competing resonance and inductive effects. Detailed computational studies are necessary to precisely quantify the extent of this aryl ring distortion in this compound.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the thiol group (δ ~1.5 ppm, though often broad due to exchange). Compare with 2'-Nitroacetophenone spectra for benchmarking .

- IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 166.17 (C₉H₁₀OS) validates molecular weight .

How can contradictions in NMR data for this compound derivatives be resolved?

Advanced Research Question

Contradictions may arise from tautomerism or solvent effects:

- Deuterated Solvents : Use DMSO-d₆ to stabilize thiol tautomers and reduce peak broadening .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectra .

How should experiments be designed to study thiol group reactivity in this compound?

Advanced Research Question

- Variables : pH (thiolate formation at pH > 9), oxidizing agents (H₂O₂, O₂), and temperature.

- Control Groups : Include inert atmospheres (N₂/Ar) to prevent oxidation .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor disulfide formation rates at λ = 260–280 nm .

What computational methods model reaction mechanisms involving this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for thiol-disulfide exchange (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO) .

- Software : Gaussian or ORCA for energy minimization; VMD for visualization .

How can oxidative stability of this compound be assessed in different environments?

Basic Research Question

- Accelerated Aging : Expose to O₂ at 40°C and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials (vs. Ag/AgCl reference) .

What in vitro assays evaluate bioactivity of this compound derivatives?

Advanced Research Question

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) at 10–100 µM concentrations .

How can statistical validation ensure reproducibility in synthesis protocols?

Basic Research Question

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio) .

- ANOVA : Compare yields across ≥3 independent trials; report standard deviations (SD ≤ 5%) .

What safety protocols are critical when handling this compound?

Basic Research Question

- Ventilation : Use fume hoods due to volatile thiol odors.

- PPE : Nitrile gloves and lab coats; avoid metal catalysts (risk of exothermic reactions) .

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

What emerging applications exist for this compound in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.